(E)-1,5-Naphthyridine-3-carbaldehyde oxime
CAS No.: 1261399-02-3
Cat. No.: VC2797641
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261399-02-3 |
---|---|
Molecular Formula | C9H7N3O |
Molecular Weight | 173.17 g/mol |
IUPAC Name | (NE)-N-(1,5-naphthyridin-3-ylmethylidene)hydroxylamine |
Standard InChI | InChI=1S/C9H7N3O/c13-12-6-7-4-9-8(11-5-7)2-1-3-10-9/h1-6,13H/b12-6+ |
Standard InChI Key | FMZOILUSDDPPFA-WUXMJOGZSA-N |
Isomeric SMILES | C1=CC2=C(C=C(C=N2)/C=N/O)N=C1 |
SMILES | C1=CC2=C(C=C(C=N2)C=NO)N=C1 |
Canonical SMILES | C1=CC2=C(C=C(C=N2)C=NO)N=C1 |
Introduction
Structural Characteristics
Chemical Identity
(E)-1,5-Naphthyridine-3-carbaldehyde oxime is an oxime derivative of 1,5-naphthyridine-3-carbaldehyde. The compound possesses the following identification parameters :
Table 1: Chemical Identity of (E)-1,5-Naphthyridine-3-carbaldehyde oxime
Parameter | Value |
---|---|
Molecular Formula | C₉H₇N₃O |
Molecular Weight | 173.17 g/mol |
SMILES Notation | O\N=C\c1cnc2cccnc2c1 |
InChI | InChI=1S/C9H7N3O/c13-12-6-7-4-9-8(11-5-7)2-1-3-10-9/h1-6,13H/b12-6+ |
InChIKey | FMZOILUSDDPPFA-WUXMJOGZSA-N |
Physical Form | Solid |
Structural Features
The compound combines two important structural elements: the 1,5-naphthyridine core and an oxime functional group. The 1,5-naphthyridine scaffold consists of two fused heterocyclic rings with nitrogen atoms at positions 1 and 5, providing an electron-deficient aromatic system. The oxime group (C=N-OH) is attached at position 3 of the naphthyridine ring system, with the (E) designation indicating the stereochemistry where the hydroxyl group is positioned opposite to the aromatic ring across the C=N bond .
Stereochemistry
The (E) configuration in the name refers to the stereochemistry of the oxime functional group. In this configuration, the hydroxyl group and the naphthyridine ring are positioned on opposite sides of the C=N double bond. This stereochemical arrangement is significant as it affects the compound's physical properties, reactivity patterns, and potential biological interactions .
Synthesis Methods
General Approaches to 1,5-Naphthyridine Synthesis
The synthesis of 1,5-naphthyridine derivatives typically follows several established pathways, which can subsequently be modified to introduce the carbaldehyde oxime functionality:
Skraup Reaction
Modified Skraup reactions have been employed for synthesizing 1,5-naphthyridines using 3-aminopyridine derivatives and glycerol with various catalysts such as iodine, NaNO₂, KI, KIO₃, MnO₂, or KMnO₄ . This approach provides a foundation for further functionalization at the 3-position.
Friedländer Synthesis
The Friedländer reaction involves the condensation of 2-aminopyridine-3-carbaldehydes with ketones, followed by cyclization. This method can be adapted to produce 1,5-naphthyridines with substituents at various positions .
Cycloaddition Reactions
Aza-Diels-Alder reactions (Povarov reactions) activated by Lewis acids have been employed for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives, which can be further aromatized and functionalized .
Chemical Properties and Reactivity
Physical Properties
(E)-1,5-Naphthyridine-3-carbaldehyde oxime exhibits the following predicted physical characteristics :
Table 3: Predicted Physical Properties
Property | Value/Description |
---|---|
Appearance | Solid |
Solubility | Likely soluble in polar organic solvents (DMSO, DMF, alcohols) |
Predicted Collision Cross Section [M+H]⁺ | 130.1 Ų |
Predicted Collision Cross Section [M+Na]⁺ | 145.6 Ų |
Predicted Collision Cross Section [M-H]⁻ | 132.3 Ų |
Chemical Reactivity
The reactivity of (E)-1,5-Naphthyridine-3-carbaldehyde oxime is influenced by both the 1,5-naphthyridine core and the oxime functional group:
Oxime Functional Group Reactivity
The oxime group can undergo various transformations including:
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Reduction to amines using appropriate reducing agents
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Beckmann rearrangement to form amides under acidic conditions
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Conversion to nitriles through dehydration
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Coordination to metal ions through the nitrogen and oxygen atoms
1,5-Naphthyridine Core Reactivity
The 1,5-naphthyridine scaffold demonstrates several characteristic reaction patterns:
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Nucleophilic substitution reactions at positions 2, 4, and/or 8 when activated by electron-withdrawing groups
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Electrophilic substitution reactions (typically requiring harsh conditions due to the electron-deficient nature of the system)
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N-alkylation and N-acylation reactions
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Metal-catalyzed cross-coupling reactions when appropriately halogenated
Spectroscopic Characteristics
Based on structural analysis and comparison with similar compounds, (E)-1,5-Naphthyridine-3-carbaldehyde oxime would be expected to exhibit the following spectroscopic features:
Table 4: Predicted Spectroscopic Characteristics
Spectroscopic Method | Expected Features |
---|---|
UV-Visible | Absorption bands typical of naphthyridine systems (270-290 nm) |
IR | Strong bands for C=N stretching (1640-1690 cm⁻¹), O-H stretching (3200-3400 cm⁻¹) |
¹H NMR | Signals for aromatic protons (δ 7.5-9.0 ppm), oxime OH proton (δ 10-12 ppm) |
¹³C NMR | Signals for aromatic carbons (δ 120-160 ppm), oxime carbon (δ 145-155 ppm) |
Mass Spectrometry | Molecular ion peak at m/z 173, characteristic fragmentation patterns |
Applications and Biological Significance
Antimicrobial Activity
Naphthyridine derivatives have shown significant antimicrobial properties against various bacterial strains. The 1,8-naphthyridine isomers, structurally related to 1,5-naphthyridines, form the core of several commercially available antibacterial drugs, suggesting similar potential for 1,5-naphthyridine derivatives .
Anticancer Activity
Several naphthyridine derivatives exhibit anticancer properties through different mechanisms, including enzyme inhibition and DNA binding. The oxime functionality could potentially enhance these properties by providing additional hydrogen bonding capabilities .
Anti-inflammatory and Analgesic Activities
Naphthyridine-based compounds have demonstrated anti-inflammatory and analgesic effects. The incorporation of an oxime group could modify the pharmacokinetic properties and potentially enhance these activities .
Metal Coordination Chemistry
Oximes are known to form stable complexes with various metal ions. The combination of the oxime group with the nitrogen atoms in the 1,5-naphthyridine core could make (E)-1,5-Naphthyridine-3-carbaldehyde oxime an interesting ligand for coordination chemistry applications .
Synthetic Intermediate
The oxime functionality serves as a versatile intermediate for the synthesis of various nitrogen-containing compounds. (E)-1,5-Naphthyridine-3-carbaldehyde oxime could potentially be transformed into amines, nitriles, amides, or other derivatives with diverse applications .
Structure-Activity Relationships
Importance of the Oxime Group
Oximes have been incorporated into various bioactive molecules to modify their pharmacokinetic and pharmacodynamic properties. The oxime group in (E)-1,5-Naphthyridine-3-carbaldehyde oxime likely contributes to:
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Enhanced hydrogen bonding capabilities
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Improved solubility compared to the parent aldehyde
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Modified interactions with biological targets
Role of the 1,5-Naphthyridine Scaffold
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A planar, aromatic system capable of π-stacking interactions
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Two nitrogen atoms positioned for potential hydrogen bonding or coordination
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A relatively electron-deficient system that influences reactivity patterns
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Structural rigidity that can enhance binding specificity to biological targets
Future Research Directions
Synthesis Optimization
Future research could focus on developing more efficient and selective methods for synthesizing (E)-1,5-Naphthyridine-3-carbaldehyde oxime, potentially including:
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Green chemistry approaches using environmentally friendly reagents
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One-pot synthetic procedures
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Stereoselective methods to control the E/Z ratio
Biological Activity Screening
Comprehensive screening of (E)-1,5-Naphthyridine-3-carbaldehyde oxime for various biological activities would be valuable, particularly focusing on:
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Antimicrobial activity against resistant bacterial strains
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Anticancer activity against diverse cell lines
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Anti-inflammatory and analgesic effects
Derivative Development
The development of structural derivatives could potentially enhance the compound's properties and applications:
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